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Compound of Interest

Compound Name: Sodium 3-methoxybenzoate

CAS No.: 17264-90-3

Cat. No.: B103581 Get Quote

Executive Summary & Chemical Rationale
Sodium 3-methoxybenzoate (Sodium m-anisate; CAS: 17264-90-3) is a functional benzoate

derivative serving primarily as an antimicrobial preservative and buffering agent.[1] While

structurally analogous to the widely used Sodium Benzoate and Sodium 4-methoxybenzoate

(Sodium Anisate), the 3-methoxy isomer offers distinct physicochemical properties—specifically

regarding lipophilicity and pKa modulation—that allow for targeted applications in complex oral

and topical liquid formulations.

This guide provides a rigorous technical framework for evaluating and formulating with Sodium
3-methoxybenzoate, treating it as a novel functional excipient requiring precise pH

management to unlock its bioactive potential.
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Property Data Relevance to Formulation

Molecular Formula C₈H₇NaO₃
Stoichiometry for buffer

calculations.

Molecular Weight 174.13 g/mol

Conversion factor for molarity

(vs. Sodium Benzoate MW

144.11).

pKa (Acid Form) ~4.09 - 4.10

Critical: Defines the effective

antimicrobial pH window (pH <

5.0).

Solubility (Salt) Highly Soluble
Facilitates rapid dissolution in

aqueous phases.

Solubility (Acid) ~2 mg/mL (25°C)
Risk of precipitation (blooming)

if pH drops too low (< 3.5).

LogP (Acid Form) ~2.02

Moderate lipophilicity; aids

membrane penetration of

microbes.

Mechanism of Action: The pH-Dependent Efficacy
The antimicrobial efficacy of sodium 3-methoxybenzoate is strictly governed by the

Henderson-Hasselbalch equation. The salt itself is inactive; it serves as a water-soluble carrier.

Upon formulation in an acidic medium, it converts to the undissociated 3-methoxybenzoic acid,

which is lipophilic enough to penetrate microbial cell membranes.

Once inside the neutral cytoplasm (pH ~7.0) of the microorganism, the acid dissociates,

releasing protons (acidification of cytoplasm) and the anion, disrupting metabolic enzymes

(e.g., phosphofructokinase) and the proton motive force.

Diagram 1: Thermodynamic Equilibrium & Bioactivity
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Caption: Kinetic pathway of Sodium 3-methoxybenzoate activation. Efficacy is contingent on

maintaining formulation pH near the pKa of the conjugate acid.

Application Note: Formulation Compatibility &
Stability
The "Blooming" Phenomenon
A common failure mode with benzoate derivatives is "blooming" or crystallization. Because the

solubility of the undissociated acid (3-methoxybenzoic acid) is relatively low (~2 mg/mL),

formulating at a pH significantly below the pKa (e.g., pH 2.5) in high concentrations can force

the equilibrium entirely toward the acid, exceeding its saturation limit.

Rule of Thumb:

Optimal pH Window: 4.0 – 5.0 (Balances efficacy with solubility).

Risk Zone: pH < 3.5 (High risk of precipitation).

Ineffective Zone: pH > 6.0 (Active acid species < 1%).

Compatibility Matrix
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Excipient Class Compatibility Status Notes

Non-ionic Surfactants

(Polysorbates)
Caution

High levels of Tween 80 can

sequester the lipophilic acid

form into micelles, reducing

free antimicrobial

concentration.

Cationic Actives Incompatible

Risk of insoluble salt formation

(salting out) with the anionic

benzoate moiety.

Vitamin C (Ascorbic Acid) Monitor

Trace metal catalysts (Fe, Cu)

+ Ascorbic Acid + Benzoates

can theoretically generate

benzene. Use chelating agents

(EDTA) to mitigate.

Solvents (Ethanol/PG) Synergistic

Propylene Glycol (10-20%)

enhances the solubility of the

undissociated acid, allowing

for lower pH formulations

without precipitation.

Detailed Protocol: Formulation & Challenge Testing
Protocol A: Stock Solution Preparation & Buffer
Integration
Objective: Prepare a stable vehicle containing 0.2% w/v Sodium 3-methoxybenzoate at pH

4.5.

Reagents:

Sodium 3-methoxybenzoate (Purity >99.0%)

Citric Acid (Anhydrous)

Sodium Citrate Dihydrate
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Purified Water (USP)

Step-by-Step Methodology:

Vehicle Base: In a suitable vessel, dissolve Citric Acid (0.5% w/v) and Sodium Citrate (0.5%

w/v) in 90% of the final water volume.

Preservative Addition: Add Sodium 3-methoxybenzoate (0.2% w/v) to the buffer solution.

Stir until completely dissolved (clear solution).

Note: Adding the salt to an already acidic buffer prevents localized high-acid

concentrations that might trigger transient precipitation.

pH Adjustment: Measure pH. It should be approx 4.5.

If pH > 4.8: Adjust with 1N HCl or Citric Acid solution.

If pH < 4.2: Adjust with 1N NaOH or Sodium Citrate solution.

Solubility Check: Visually inspect for haze. If hazy, the concentration of the acid form may

have exceeded solubility. Add Propylene Glycol (5% w/v) to cosolubilize.

Final Volume: Q.S. to final volume with water.

Protocol B: Antimicrobial Effectiveness Testing
(Modified USP <51>)
Rationale: Standard USP <51> uses specific strains. For this novel excipient, we must validate

the Minimum Inhibitory Concentration (MIC) in the specific formulation matrix.

Workflow Diagram:
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Formulation Preparation
(Test vs. Control)

Inoculation (10^5 - 10^6 CFU/mL)
S. aureus, E. coli, P. aeruginosa, C. albicans

Incubation at 22.5 ± 2.5°C

Sampling Intervals
(Day 7, 14, 28)

Neutralization Verification
(Dilution + Tween 80)

Plate Count (CFU/mL)
Calculate Log Reduction
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Caption: Validation workflow for preservative efficacy. Neutralization is critical to prevent false

negatives.

Critical Steps:

Neutralizer Validation: Before the main test, verify that your neutralizing broth (e.g., Dey-

Engley Neutralizing Broth) effectively quenches the sodium 3-methoxybenzoate. Failure to

do this will result in false "no growth" results because the preservative continues to kill

bacteria on the agar plate.

Log Reduction Criteria:
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Bacteria: Not less than 1.0 log reduction at Day 7, not less than 3.0 log at Day 14, and no

increase at Day 28.

Yeast/Molds: No increase from the initial calculated count at Day 7, 14, and 28.

Troubleshooting & Optimization Guide
Issue Root Cause Corrective Action

Crystallization at 4°C
Solubility of acid form

decreases with temperature.

Add 5-10% Propylene Glycol

or Glycerin as a co-solvent.

Increase pH slightly (e.g., from

4.2 to 4.5).

pH Drift (Upward)
Interaction with alkaline APIs

or packaging leaching.

Increase buffer capacity

(Citrate/Phosphate

concentration).

Loss of Efficacy
Partitioning into surfactant

micelles or oil phase.

Calculate the aqueous phase

concentration, not total

concentration. Increase total

preservative input to

compensate for partitioning.

Discoloration (Yellowing)
Oxidation or trace iron

contamination.

Add EDTA (0.05%) as a

chelator. Ensure raw material

is high purity (>99%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Sodium 3-methoxybenzoate | C8H7NaO3 | CID 23719438 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 3-Methoxybenzoate | C8H7O3- | CID 3433717 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Advanced Application Note: Sodium 3-
Methoxybenzoate in Pharmaceutical Formulation]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b103581#sodium-3-methoxybenzoate-in-
pharmaceutical-excipient-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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